molecular formula C17H18N2O4S B2583943 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954703-62-9

4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No.: B2583943
CAS No.: 954703-62-9
M. Wt: 346.4
InChI Key: YYWKFOSGEQNOKG-UHFFFAOYSA-N
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Description

“4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide” is a chemical compound. It has been synthesized in the context of creating hybrid antimicrobials that combine the effect of two or more agents .


Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The specific synthesis process is not detailed in the available sources.

Scientific Research Applications

COX-2 Inhibition and Analgesic Potential

A study by Hashimoto et al. (2002) on a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide, demonstrated their abilities to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1. This selectivity was enhanced by the introduction of a fluorine atom, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer Activity

Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents. The in vitro antitumor activity of some compounds was evaluated against the NCI-60 cell line panel, with the most prominent compound showing remarkable activity against various human tumor cell lines (Sławiński et al., 2012).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, showing high singlet oxygen quantum yield. This compound's photophysical and photochemical properties make it a promising photosensitizer for photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).

COX-1 Selectivity by Sulfonamide Group Removal

Research by Di Nunno et al. (2004) on 3,4-diarylisoxazole analogues of valdecoxib, a selective COX-2 inhibitor, found that removing the sulfonamide group led to selective COX-1 inhibition. This highlights the role of the sulfonamide group in targeting COX-2 and suggests potential applications in designing selective COX inhibitors (Di Nunno et al., 2004).

Properties

IUPAC Name

4-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-13-7-9-16(10-8-13)24(21,22)18-11-15-12-19(17(20)23-15)14-5-3-2-4-6-14/h2-10,15,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWKFOSGEQNOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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